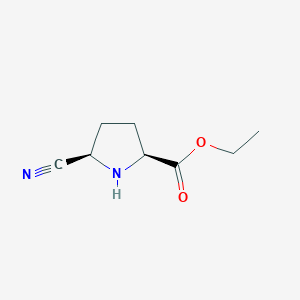![molecular formula C15H17N3O3 B3137184 [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid CAS No. 436087-06-8](/img/structure/B3137184.png)
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid
Übersicht
Beschreibung
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid is a complex organic compound that features both pyrrolidinone and benzoimidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a benzoimidazole derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Performed under acidic or basic conditions with oxidizing agents.
Reduction: Conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Typically carried out in polar aprotic solvents to enhance nucleophilicity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidinone Derivatives: Compounds like 2-pyrrolidone and its derivatives share structural similarities and are used in various applications.
Benzoimidazole Derivatives: Compounds such as benzimidazole and its analogs are known for their biological activities
Uniqueness
What sets [2-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-benzoimidazol-1-yl]-acetic acid apart is its unique combination of pyrrolidinone and benzoimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-7-3-4-8-17)9-13-16-11-5-1-2-6-12(11)18(13)10-15(20)21/h1-2,5-6H,3-4,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHKQQTWLFXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)
![6-{[(4-Ethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3137131.png)
![6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3137138.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B3137140.png)







